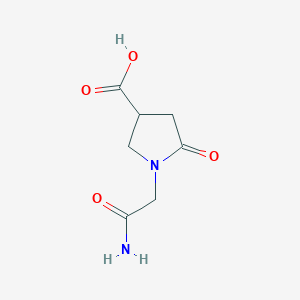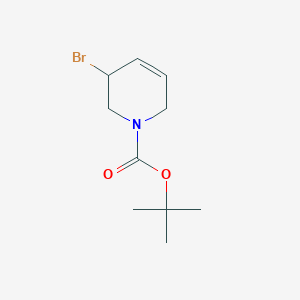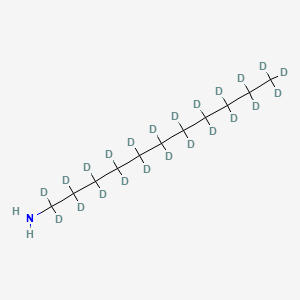
n-Undecyl-d23-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Undecyl-d23-amine is a stable isotope-labeled compound with the molecular formula C11H2D23N. It is commonly used in various scientific research applications due to its unique properties and stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Undecyl-d23-amine typically involves the deuteration of undecylamine. This process includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
n-Undecyl-d23-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
n-Undecyl-d23-amine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Undecyl-d23-amine involves its incorporation into various molecular pathways due to its stable isotope labeling. The deuterium atoms in the compound provide a unique signature that can be traced in different biological and chemical processes. This allows researchers to study the behavior and interaction of the compound in various systems .
Comparison with Similar Compounds
Similar Compounds
n-Undecylamine: The non-deuterated version of n-Undecyl-d23-amine.
n-Dodecyl-d25-amine: Another stable isotope-labeled amine with a similar structure but different chain length.
n-Decyl-d21-amine: A stable isotope-labeled amine with a shorter chain length.
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct advantages in tracing and studying molecular interactions. Its stable isotope labeling makes it particularly valuable in research applications where precise tracking of molecular pathways is required .
Properties
Molecular Formula |
C11H25N |
|---|---|
Molecular Weight |
194.46 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-amine |
InChI |
InChI=1S/C11H25N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
InChI Key |
QFKMMXYLAPZKIB-SJTGVFOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
CCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


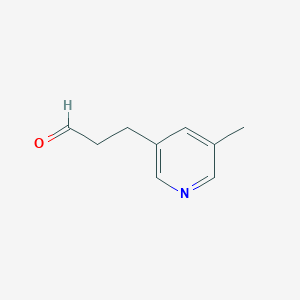
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
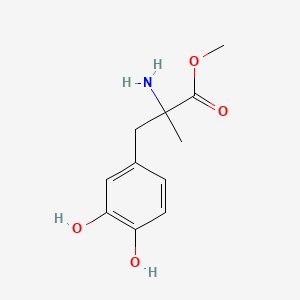
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
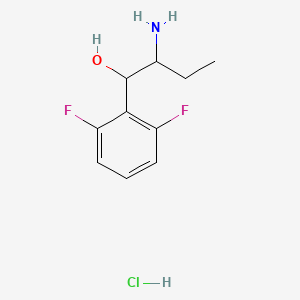
![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)
amine](/img/structure/B12315451.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
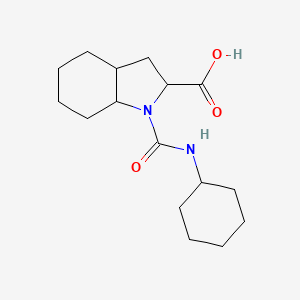
![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
